molecular formula C7H5BrN2 B044724 2-(6-Bromopyridin-2-yl)acetonitrile CAS No. 112575-11-8

2-(6-Bromopyridin-2-yl)acetonitrile

Cat. No. B044724
Key on ui cas rn: 112575-11-8
M. Wt: 197.03 g/mol
InChI Key: WUYNZPVTHRDYDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367706B2

Procedure details

n-Butyllithium (6.66 ml, 10.7 mmol) was added to a cooled (0° C.) solution of diisopropylamine (1.52 ml, 10.7 mmol) in THF (10 mL) and maintained at 0° C. for 30 minutes. The reaction was then cooled to −78° C. and a solution of (6-bromopyridin-2-yl)acetonitrile (Example 235, Step 1) (1 g, 5.08 mmol) in tetrahydrofuran (10 mL) was added dropwise. The reaction was maintained at −78° C. for 1 hour, and then 1,2-dibromoethane (0.92 ml, 10.7 mmol) was added. The reaction was allowed to warm to room temperature and maintained at room temperature for 3 days. The mixture was then diluted with water and ethyl acetate and the layers were separated. The organic layer was dried over sodium sulfate, filtered and concentrated. Purification by silica gel chromatography afforded the title compound.
Quantity
6.66 mL
Type
reactant
Reaction Step One
Quantity
1.52 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0.92 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])[CH2:2]CC.C(NC(C)C)(C)C.[Br:13][C:14]1[N:19]=[C:18]([CH2:20][C:21]#[N:22])[CH:17]=[CH:16][CH:15]=1.BrCCBr>C1COCC1.O.C(OCC)(=O)C>[Br:13][C:14]1[N:19]=[C:18]([C:20]2([C:21]#[N:22])[CH2:2][CH2:1]2)[CH:17]=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
6.66 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
1.52 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC=CC(=N1)CC#N
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0.92 mL
Type
reactant
Smiles
BrCCBr
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled to −78° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was maintained at −78° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
maintained at room temperature for 3 days
Duration
3 d
CUSTOM
Type
CUSTOM
Details
the layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=CC(=N1)C1(CC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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